2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Overview
Description
Scientific Research Applications
The compound 2-(3-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is a specific chemical entity that may not have direct references in available scientific literature under this exact nomenclature. However, exploring the scientific applications of similar compounds can provide insights into the potential research interests and applications that could be relevant. The discussion will focus on the broader context of related compounds to understand possible research applications.
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including compounds with similar structural features to 2-(3-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, have been studied for their biological effects. Kennedy (2001) reviewed the toxicology of acetamide, highlighting its commercial importance and the biological consequences of exposure. This comprehensive review covers the individual biological responses of acetamide derivatives, emphasizing the variability in effects and the expanded knowledge base over decades Kennedy, 2001.
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes, including those with acetamide components, has been scrutinized. Iqbal et al. (2015) focused on the astonishing antituberculosis activity of these complexes, emphasizing the structural diversity and potential mechanisms of action. Their review suggests that the antituberculosis efficacy of such complexes, possibly including acetamide derivatives, is influenced by the ligand environment and the structure of the organotin compounds Iqbal, Ali, & Shahzadi, 2015.
Acetoin Synthesis and Applications
While not directly mentioning 2-(3-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, the review by Xiao and Lu (2014) on strategies for enhancing fermentative production of acetoin highlights the importance of acetamide derivatives in biosynthesis pathways. This review discusses the biosynthesis of acetoin, a compound with applications in food, cigarettes, and cosmetics, and how acetamide derivatives can play a role in optimizing production processes Xiao & Lu, 2014.
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(11(3)4)13(17)9-15-7-5-6-12(14)8-15/h10-12H,5-9,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXFJMLOFYSUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.